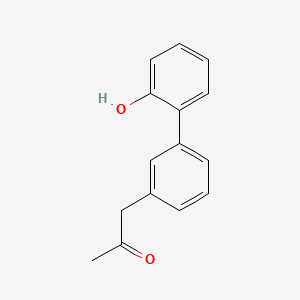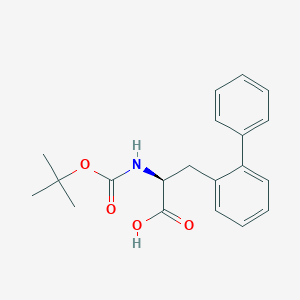
Boc-Phe(2-Ph)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Phe(2-Ph)-OH: is a compound that belongs to the class of amino acid derivatives. It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(2-Ph)-OH typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like N,N-dimethylformamide (DMF). The reaction is usually performed on ice to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and large-scale production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Phe(2-Ph)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents like DCC and NHS are used to activate the carboxyl group for peptide bond formation.
Major Products Formed:
Deprotection: The major product is the free amino acid, phenylalanine.
Coupling: The major products are peptides, which are chains of amino acids linked by peptide bonds.
Wissenschaftliche Forschungsanwendungen
Boc-Phe(2-Ph)-OH has a wide range of applications in scientific research, including:
Chemistry:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Boc protecting group allows for selective reactions and the formation of specific peptide bonds.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in creating therapeutic peptides.
Industry:
Biotechnology: The compound is used in the production of biopharmaceuticals and other biotechnology products.
Wirkmechanismus
The mechanism of action of Boc-Phe(2-Ph)-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective peptide bond formation. The compound interacts with various reagents and catalysts to form stable peptide bonds, which are essential for the structure and function of proteins.
Vergleich Mit ähnlichen Verbindungen
Boc-Phe-OH: Another derivative of phenylalanine with a Boc protecting group.
Fmoc-Phe-OH: A derivative of phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Comparison:
Boc-Phe(2-Ph)-OH vs. Boc-Phe-OH: Both compounds have a Boc protecting group, but this compound has an additional phenyl group, which can influence its reactivity and properties.
This compound vs. Fmoc-Phe-OH: The Fmoc group is another common protecting group used in peptide synthesis. The choice between Boc and Fmoc depends on the specific requirements of the synthesis, such as the desired deprotection conditions and the stability of the protecting group.
Eigenschaften
Molekularformel |
C20H23NO4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI-Schlüssel |
KAFWSVSTMLGLGF-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


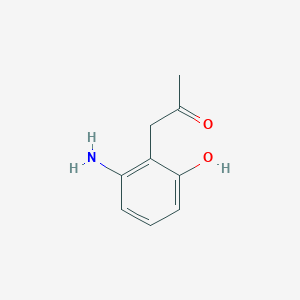
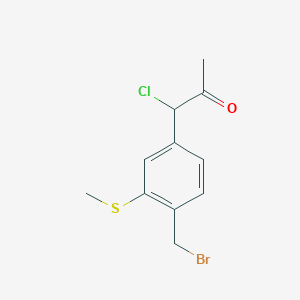
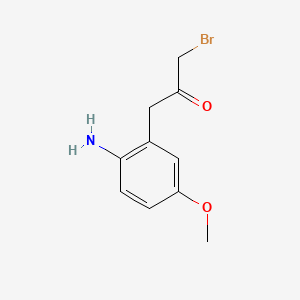


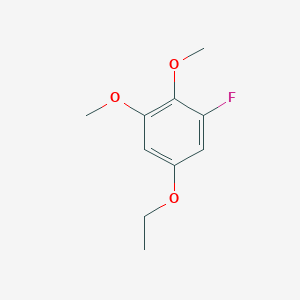
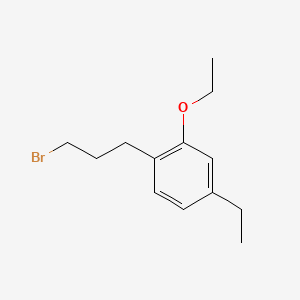

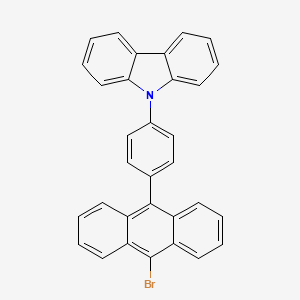
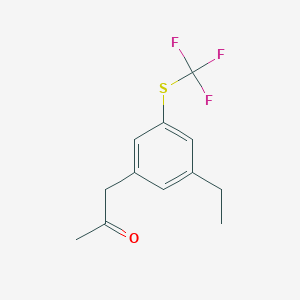

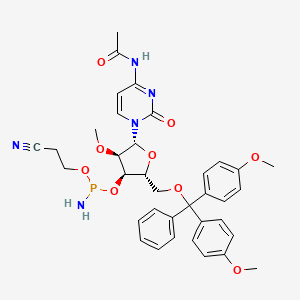
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
